

Comparative toxicity analysis of 2-Nitropropane versus 1-nitropropane

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Compound of Interest

Compound Name: 2-Nitropropane

Cat. No.: B154153

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A Comparative Toxicity Analysis: 2-Nitropropane vs. 1-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **2-Nitropropane** (2-NP) and 1-Nitropropane (1-NP). The information presented is based on available experimental data to facilitate an objective assessment of their relative hazards.

Executive Summary

2-Nitropropane and 1-Nitropropane, while structural isomers, exhibit markedly different toxicological profiles. **2-Nitropropane** is a recognized animal carcinogen, primarily targeting the liver, and demonstrates clear genotoxic potential. In contrast, 1-Nitropropane is not considered carcinogenic and shows significantly lower toxicity across various endpoints. This difference is largely attributed to their distinct metabolic pathways and the stability of their respective nitronate tautomers.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize the key quantitative toxicity data for **2-Nitropropane** and 1-Nitropropane.

Table 1: Acute Toxicity Data

Compound	Species	Route of Exposure	LD50/LC50	Reference
2-Nitropropane	Rat	Oral	720 mg/kg[1]	[1]
Rat (male)	Inhalation (6 hr)	400 ppm (1456 mg/m ³)[1]	[1]	
Rat (female)	Inhalation (6 hr)	720 ppm (2621 mg/m ³)[1]	[1]	
Rat	Oral	565 - 885 mg/kg[2]	[2]	
Rat (female)	Inhalation (4 hr)	3.21 mg/l[2]	[2]	
Rabbit (male/female)	Dermal	> 2000 mg/kg[2]	[2]	
1-Nitropropane	Rat	Oral	455 mg/kg[3]	[3]
Rabbit	Dermal	> 2000 mg/kg[3]	[3]	
Rat	Inhalation (1 hr)	11.02 mg/L[3]	[3]	
Rat	Oral	280 - 530 mg/kg[4]	[4]	
Rabbit	Oral	250 - 500 mg/kg[4]	[4]	
Rat	Inhalation (1 hr)	3024 ml/m ³ [4]	[4]	

Table 2: Genotoxicity and Carcinogenicity

Endpoint	2-Nitropropane	1-Nitropropane	Reference
Genotoxicity			
In vitro Mutagenicity (Ames test)	Positive[2]	Negative	[2]
Unscheduled DNA Synthesis (UDS) in rat hepatocytes	Positive[5][6]	Negative[5]	[5][6]
Micronucleus Induction in rat liver	Positive[5][6]	Slightly increased incidence, likely due to increased cell proliferation[5]	[5]
Micronucleus Induction in mouse bone marrow	Negative[5]	Negative[5]	[5]
Carcinogenicity			
Rat (inhalation)	Hepatocellular carcinomas and nodules[1]	No effect on tumor incidence[7]	[1][7]
Rat (oral)	Hepatocellular carcinomas[1]	Not carcinogenic	[1]
IARC Classification	Group 2B: Possibly carcinogenic to humans[2]	Not classifiable	[2]
NTP Classification	Reasonably anticipated to be a human carcinogen	Not listed	

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of findings. Below are summaries of protocols employed in the assessment of

nitropropane toxicity.

Acute Oral Toxicity (LD50) Determination in Rats

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering a single dose of the test substance to a group of animals.

- **Test Animals:** Typically, young adult rats of a specific strain (e.g., Sprague-Dawley or Wistar) are used. Animals are fasted overnight before dosing.
- **Dose Administration:** The test substance is administered by oral gavage. For **2-nitropropane**, doses ranging from 565 to 885 mg/kg have been tested[2]. For 1-nitropropane, a common LD50 value is around 455 mg/kg[3].
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for a period of 14 days.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Inhalation Carcinogenicity Study in Rats

Long-term inhalation studies are conducted to assess the carcinogenic potential of volatile substances.

- **Test Animals:** Male and female rats (e.g., Sprague-Dawley) are used.
- **Exposure:** Animals are exposed to various concentrations of the test substance for a specified duration and frequency. For **2-nitropropane**, studies have involved exposures of 25, 100, and 200 ppm for 7 hours/day, 5 days/week for up to 22 months[1].
- **Endpoints:** The primary endpoint is the incidence of tumors. A complete histopathological examination of all major organs is performed.
- **Results:** Inhalation of **2-nitropropane** resulted in the development of hepatocellular carcinomas and nodules in rats[1].

Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes

The UDS assay is a measure of DNA repair synthesis induced by genotoxic agents.

- **Cell Culture:** Primary rat hepatocytes are isolated and cultured.
- **Treatment:** The cultured hepatocytes are treated with the test compound (e.g., **2-nitropropane** or 1-nitropropane) in the presence of radiolabeled thymidine ($[^3\text{H}]\text{TdR}$).
- **Measurement:** The incorporation of $[^3\text{H}]\text{TdR}$ into the DNA of non-S-phase cells is quantified by autoradiography. An increase in silver grains over the nucleus indicates DNA repair.
- **Findings:** **2-Nitropropane** was found to induce UDS in rat hepatocytes, while 1-nitropropane was negative, indicating that 2-NP causes DNA damage that is subsequently repaired[5].

In Vivo Micronucleus Test in Rat Liver

The micronucleus test detects chromosomal damage.

- **Animal Treatment:** Rats are treated with the test substance, typically via oral gavage.
- **Tissue Collection:** At appropriate time points after treatment, the liver is harvested.
- **Hepatocyte Isolation and Staining:** Hepatocytes are isolated, and slides are prepared and stained to visualize micronuclei.
- **Analysis:** The frequency of micronucleated hepatocytes is determined by microscopic examination.
- **Observations:** **2-Nitropropane** was shown to induce a clastogenic effect (chromosome breakage) in the liver, as evidenced by an increased frequency of micronuclei. 1-Nitropropane showed a slight increase in micronuclei, which was associated with a marked increase in cell division, making the interpretation of a clastogenic effect questionable[5].

Signaling Pathways and Mechanisms of Toxicity

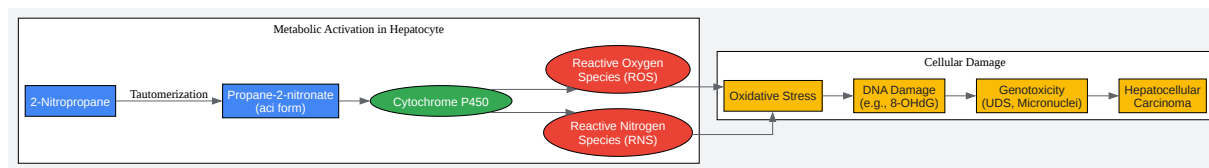
The differing toxicities of **2-nitropropane** and 1-nitropropane are rooted in their metabolic activation and subsequent cellular interactions.

2-Nitropropane: A Pathway to Hepatotoxicity and Carcinogenicity

The toxicity of **2-nitropropane** is closely linked to its tautomerization to propane-2-nitronate (the aci form)[8]. This conversion is a critical step in its metabolic activation. The proposed mechanism involves:

- **Tautomerization:** **2-Nitropropane** exists in equilibrium with its more reactive tautomer, propane-2-nitronate[8].
- **Metabolic Activation:** Liver microsomes, particularly cytochrome P450 enzymes, metabolize propane-2-nitronate[9]. This can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species.
- **Oxidative Stress and DNA Damage:** The generated reactive species can cause oxidative damage to cellular macromolecules, including DNA. This is supported by the observation of increased levels of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, in the liver of rats treated with **2-nitropropane**[9].
- **Genotoxicity and Carcinogenesis:** The resulting DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis. The induction of UDS and micronuclei in the liver further supports this genotoxic mechanism[5][6].

Below is a DOT script representing the proposed toxic pathway of **2-Nitropropane**.



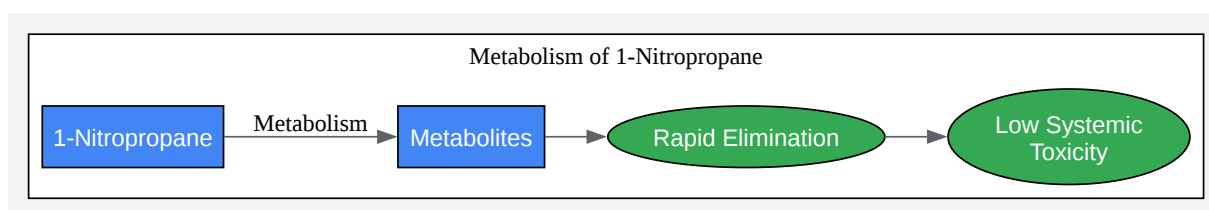
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Caption: Proposed metabolic activation and toxicity pathway of **2-Nitropropane**.

1-Nitropropane: A Less Toxic Isomer

The lower toxicity of 1-nitropropane is thought to be due to its more rapid metabolism and elimination^[4]. While the specific signaling pathways of its toxicity are not as well-elucidated, it is understood that primary nitroalkanes like 1-nitropropane are generally less prone to forming stable and reactive nitronate intermediates compared to secondary nitroalkanes like **2-nitropropane**. The lack of significant genotoxicity and carcinogenicity suggests that its metabolism does not lead to the same extent of reactive species formation and DNA damage.

Below is a DOT script illustrating the general metabolic fate of 1-Nitropropane.



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Caption: Simplified metabolic pathway of 1-Nitropropane leading to lower toxicity.

Conclusion

The comparative analysis of **2-nitropropane** and 1-nitropropane underscores the critical role of molecular structure in determining toxicological outcomes. **2-Nitropropane**'s secondary nitroalkane structure facilitates the formation of a reactive nitronate tautomer, leading to significant hepatotoxicity, genotoxicity, and carcinogenicity. In contrast, 1-nitropropane, a primary nitroalkane, is metabolized and eliminated more readily, resulting in a much lower toxicity profile. This guide provides essential data and mechanistic insights to aid researchers and professionals in making informed decisions regarding the use and handling of these compounds.

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